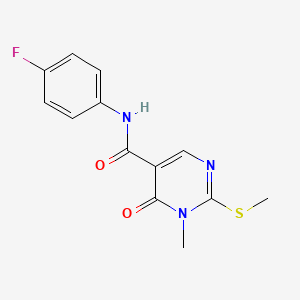

N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Description

This compound belongs to the dihydropyrimidine carboxamide class, characterized by a pyrimidine core with a 6-oxo group, a methyl substituent at position 1, and a methylsulfanyl moiety at position 2. Key features include:

- Position 2: Methylsulfanyl group (electron-withdrawing, moderate hydrophobicity).

- Position 5: 4-Fluorophenyl carboxamide (enhances target binding via π-π stacking and hydrophobic interactions).

- Position 6: Ketone group (contributes to hydrogen bonding and structural rigidity).

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2S/c1-17-12(19)10(7-15-13(17)20-2)11(18)16-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWBXDIEZJQGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SC)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, methyl isothiocyanate, and ethyl acetoacetate.

Formation of Intermediate: The reaction between 4-fluoroaniline and methyl isothiocyanate forms an intermediate compound, which is then reacted with ethyl acetoacetate to form the pyrimidine ring.

Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired pyrimidine derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The carbonyl group in the carboxamide can be reduced to form an amine derivative.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising antitumor properties. N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The introduction of the fluorophenyl and methylsulfanyl groups enhances its biological activity, potentially leading to the development of new anticancer agents.

Antimicrobial Properties

The compound has been assessed for its antimicrobial efficacy. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains. This could be attributed to its structural features that allow interaction with bacterial enzymes or membranes, making it a candidate for further exploration as an antimicrobial agent.

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism. This inhibition can lead to increased levels of certain metabolites that may have therapeutic implications in cancer treatment.

Mechanistic Studies

Research involving this compound can provide insights into the mechanisms of action of pyrimidine derivatives in biological systems. By studying its interactions with biological targets, researchers can better understand how modifications to its structure influence activity and selectivity.

Case Studies

Several case studies have documented the effects of this compound on various cell lines:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes critical structural differences and their implications:

Key Research Findings

- Substituent Impact : Position 2 substituents (e.g., methylsulfanyl vs. oxadiazole) critically influence bioactivity. Methylsulfanyl offers a balance between hydrophobicity and electronic effects, while oxadiazole enhances target affinity in antiviral agents .

- Fluorophenyl Role : The 4-fluorophenyl group is conserved across analogues, suggesting its importance in target binding and bioavailability.

- Synthetic Flexibility : Derivatives with simpler substituents (e.g., target compound) may allow cost-effective synthesis compared to complex analogues like raltegravir.

Biological Activity

N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a fluorinated phenyl group and a methylsulfanyl moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby modulating pathways related to cell growth, apoptosis, and inflammation. Specifically, it has been noted for potential inhibition of nucleoside transporters and modulation of signaling pathways involved in cancer progression and inflammatory responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related pyrimidine derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity against cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4'-thio-5-fluorouridine | L1210 | 0.0004 |

| 4'-thio-5-fluorouridine | S. faecium | 0.0000004 |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs such as celecoxib.

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| This compound | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a marked reduction in edema volume compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. Critical Parameters :

- Temperature : Alkylation at N1 requires reflux in aprotic solvents (e.g., DMF) to avoid side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency during core formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves diastereomers and unreacted intermediates.

Basic: How can spectroscopic and crystallographic methods resolve the compound’s structural ambiguities?

Methodological Answer:

- NMR :

- X-Ray Crystallography : Resolves stereoelectronic effects, such as planarity of the dihydropyrimidine ring and dihedral angles between fluorophenyl and pyrimidine moieties (e.g., ~12–15° deviations observed in analogs) .

Data Interpretation : Overlapping signals in NMR may arise from rotamers; variable-temperature NMR or DFT calculations can clarify dynamics .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace methylsulfanyl with sulfonyl or halogens) to assess electronic effects.

- Enzyme Assays : Test inhibition of kinases or dehydrogenases (e.g., dihydrofolate reductase) using fluorescence-based assays. Correlate IC₅₀ values with substituent hydrophobicity (ClogP calculations) .

- Molecular Docking : Align with crystal structures of target proteins (e.g., PDB entries) to identify key interactions (e.g., H-bonding with C5-carboxamide, π-stacking with fluorophenyl) .

Contradictions : Bioactivity may vary due to tautomerism (e.g., keto-enol equilibria); IR spectroscopy or pH-dependent UV-vis studies resolve this .

Advanced: How can computational modeling predict metabolic stability and regioselective reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., C2 methylsulfanyl for oxidation).

- Metabolic Prediction : Use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450-mediated degradation (e.g., CYP3A4 targets fluorophenyl para-position) .

- MD Simulations : Assess solvation effects on hydrolysis of the carboxamide group (e.g., water coordination at the carbonyl oxygen).

Validation : Compare with experimental LC-MS/MS data from hepatic microsome incubations .

Intermediate: How to resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

Contradictions often stem from:

Impurity Profiles : Side products (e.g., over-alkylated species) skew yield calculations. Use HPLC-MS to quantify purity .

Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) alter reaction rates. Kinetic studies under controlled conditions (e.g., in situ IR monitoring) clarify optimal choices .

Catalyst Load : Variations in ZnCl₂ concentration (0.5–2.0 eq.) impact cyclization efficiency. Design a DoE (Design of Experiments) to map yield vs. catalyst .

Advanced: What experimental approaches identify the compound’s primary biological targets?

Methodological Answer:

- Chemical Proteomics : Use a biotinylated analog for pull-down assays followed by LC-MS/MS to identify binding proteins .

- Kinome Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibition (e.g., EGFR or CDK2).

- Transcriptomics : Treat cell lines (e.g., HeLa) and perform RNA-seq to identify pathways downregulated post-treatment (e.g., cell cycle arrest) .

Intermediate: How to assess the compound’s stability under physiological and storage conditions?

Methodological Answer:

- Forced Degradation Studies :

- Solid-State Stability : Store at 25°C/60% RH for 6 months; XRD detects polymorphic transitions .

Recommendations : Lyophilized form stored at -20°C in argon minimizes decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.